Boc-D-Phe-OSu

Chiral purity Stereochemical quality control Enantiomeric differentiation

Boc-D-Phe-OSu (N-(tert-butoxycarbonyl)-D-phenylalanine N-hydroxysuccinimide ester) is a pre-activated, crystalline amino acid derivative used primarily as a coupling reagent in solid-phase peptide synthesis (SPPS). With a molecular weight of 362.4 Da and a single defined (R)-stereocenter, it delivers D-phenylalanine residues into peptide chains without requiring in-situ activation.

Molecular Formula C18H22N2O6
Molecular Weight 362.4 g/mol
CAS No. 3674-18-8
Cat. No. B558461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Phe-OSu
CAS3674-18-8
SynonymsBoc-D-Phe-OSu; 3674-18-8; Boc-D-phenylalanineN-hydroxysuccinimideester; ST51037158; 15178_ALDRICH; SCHEMBL7060490; 15178_FLUKA; MolPort-003-824-870; ZINC2545097; 4663AB; AKOS016003031; AM82168; AK-81117; KB-48288; SC-09772; FT-0698320; K-8178; N-(tert-Butoxycarbonyl)-D-phenylalaninesuccinimidylester; 2,5-dioxoazolidinyl(2R)-2-[(tert-butoxy)carbonylamino]-3-phenylpropanoate; (R)-2,5-Ddioxopyrrolidin-1-yl2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate
Molecular FormulaC18H22N2O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C18H22N2O6/c1-18(2,3)25-17(24)19-13(11-12-7-5-4-6-8-12)16(23)26-20-14(21)9-10-15(20)22/h4-8,13H,9-11H2,1-3H3,(H,19,24)/t13-/m1/s1
InChIKeyNHUCANAMPJGMQL-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Phe-OSu (CAS 3674-18-8): Activated D-Phenylalanine Building Block for Stereochemically Defined Peptide Synthesis


Boc-D-Phe-OSu (N-(tert-butoxycarbonyl)-D-phenylalanine N-hydroxysuccinimide ester) is a pre-activated, crystalline amino acid derivative used primarily as a coupling reagent in solid-phase peptide synthesis (SPPS) . With a molecular weight of 362.4 Da and a single defined (R)-stereocenter, it delivers D-phenylalanine residues into peptide chains without requiring in-situ activation [1]. Its Boc protection is stable under basic conditions yet removed under moderate acidolysis, making it compatible with Boc/Bzl SPPS strategies . The compound's defining identity metric is its specific optical rotation of [α]20/D +21±1° (c=1 in dioxane), which unequivocally distinguishes it from its L-enantiomer .

Why Boc-L-Phe-OSu or Fmoc-D-Phe-OSu Cannot Simply Replace Boc-D-Phe-OSu in Peptide Synthesis


Boc-D-Phe-OSu cannot be interchanged with its L-enantiomer (Boc-L-Phe-OSu, CAS 3674-06-4) or with Fmoc-protected analogs because the D-configuration at the α-carbon dictates the three-dimensional architecture of the resulting peptide. The two enantiomers exhibit equal-magnitude but opposite-sign specific rotations ([α]20/D +21±1° for D vs. −21.0±1° for L in dioxane) , and substituting one for the other inverts the stereochemistry of every D-Phe residue in the target sequence. In therapeutic peptides such as bivalirudin, where the N-terminal D-Phe is essential for thrombin inhibition and resistance to aminopeptidase degradation, use of the L form would abolish biological activity [1]. Fmoc-D-Phe-OSu, while also delivering D-Phe, is incompatible with Boc/Bzl synthesis protocols due to its orthogonal deprotection requirements and higher molecular weight, leading to a different impurity profile and coupling kinetics [1]. Thus, procurement of the correct enantiomeric form with verified optical rotation is not interchangeable but mandatory for reproducible peptide assembly.

Boc-D-Phe-OSu Differential Evidence: Quantified Performance Dimensions vs. Closest Analogs


Enantiomeric Identity Verification: Specific Optical Rotation vs. Boc-L-Phe-OSu

The specific optical rotation of Boc-D-Phe-OSu is [α]20/D +21±1° (c=1 in dioxane), while its direct enantiomer Boc-L-Phe-OSu exhibits [α]20/D −21.0±1° under identical conditions . This approximately 42° net difference provides a simple, quantitative identity check to confirm the correct enantiomer has been procured and that no racemization has occurred during storage or handling. The measurement is performed under standardized conditions (c=1 in dioxane, 20°C, sodium D-line), ensuring inter-laboratory reproducibility .

Chiral purity Stereochemical quality control Enantiomeric differentiation

Chromatographic Purity: Vendor-Differentiated HPLC Purity Grades

Commercially available Boc-D-Phe-OSu spans a purity range from ≥96.0% (C/N basis) to ≥99.0% (HPLC). Chem-Impex (Cat. No. 04013) supplies the compound at ≥99% (HPLC) with a melting point of 147–154°C and specific rotation [α]D20 = +20 ±2° (c=1 in dioxane) ; Sigma-Aldrich (Cat. No. 15178) offers ≥96.0% purity calculated on dry substance by C/N analysis with melting point 149–153°C and [α]20/D +21±1° ; AKSci (Cat. No. 4663AB) provides ≥97% (HPLC) . The 3–4% absolute purity difference between top-tier (≥99% HPLC) and standard-grade (≥96% C/N) material directly impacts cumulative yield in multi-step SPPS, as each coupling step amplifies impurities exponentially.

HPLC purity Peptide synthesis quality Procurement specification

Racemization Suppression: NHS Ester vs. Mixed Anhydride Coupling Methods

N-Hydroxysuccinimide (NHS) active esters, the class to which Boc-D-Phe-OSu belongs, have been demonstrated to couple with substantially lower racemization than mixed anhydride methods. In a quantitative study using 2-[1-14C]-Gly-L-PheOH as a model substrate, the NHS ester method produced racemization levels of 0.14–0.19% when N-methylmorpholine was used as base, compared to 1.6% racemization for the corresponding mixed anhydride method under comparable conditions [1]. This approximately 8- to 10-fold reduction in epimerization risk is intrinsic to the NHS leaving group and applies to Boc-D-Phe-OSu by class membership [1].

Racemization control Peptide coupling chemistry Stereochemical fidelity

Proven Utility in Pharmaceutical Peptide Manufacturing: Bivalirudin Intermediate

Boc-D-Phe-OSu is explicitly claimed as a key intermediate in patent CN-118620035-A for the semi-recombinant synthesis of bivalirudin, an FDA-approved direct thrombin inhibitor [1]. In this process, chemically synthesized Boc-D-Phe-OSu is coupled to a recombinant bivalirudin precursor peptide to introduce the N-terminal D-Phe residue. The patent reports that this method, compared to conventional all-chemical synthesis, reduces impurity generation and achieves higher purity and yield while avoiding highly toxic reagents [1]. The final bivalirudin product obtained through Boc-D-Phe-OSu-mediated coupling reached ≥98.5% purity by HPLC with total impurities <1.5% [2]. This industrial application differentiates Boc-D-Phe-OSu from other Boc-D-amino acid OSu esters that lack a demonstrated role in approved pharmaceutical manufacturing routes.

Bivalirudin synthesis Pharmaceutical peptide intermediate cGMP manufacturing

Storage Stability: Long-Term Preservation of Enantiomeric Integrity at −20°C

Boc-D-Phe-OSu requires storage at −20°C for long-term preservation, a condition more stringent than that of its free-acid precursor Boc-D-Phe-OH (CAS 18942-49-9), which is typically stored at 2–8°C . This difference reflects the intrinsic reactivity of the NHS ester moiety toward nucleophiles, including ambient moisture. Despite requiring freezer storage, the NHS ester remains stable for months at −20°C without detectable racemization or hydrolysis when properly desiccated . In contrast, the corresponding methyl ester Boc-D-Phe-OMe lacks the pre-activated carboxyl group and requires in-situ activation with coupling reagents, adding a reaction step and introducing variability in activation efficiency [1].

Storage stability Chiral integrity Laboratory procurement

Boc-D-Phe-OSu: High-Value Application Scenarios Grounded in Quantified Evidence


Solid-Phase Synthesis of D-Phe-Containing Therapeutic Peptides Requiring Absolute Stereochemical Fidelity

When synthesizing peptides where a D-Phe residue is essential for biological activity—such as bivalirudin (N-terminal D-Phe), opioid peptide analogs, or antimicrobial peptides—Boc-D-Phe-OSu is the preferred building block. Its pre-activated NHS ester enables direct on-resin coupling without separate activation, while its verified specific rotation ([α]20/D +21±1°) provides incoming quality assurance that the D-enantiomer has been correctly supplied . The low racemization risk inherent to NHS esters (0.14–0.19% vs. 1.6% for mixed anhydride methods) ensures that the chiral integrity of the D-Phe residue is preserved through coupling [1].

cGMP Manufacturing of Bivalirudin and Other FDA-Approved Peptide Drugs

Boc-D-Phe-OSu is a demonstrated intermediate in patent-protected bivalirudin manufacturing, where its chemical coupling to a recombinant peptide precursor yields the final drug substance at ≥98.5% HPLC purity . For CMOs and pharmaceutical manufacturers scaling up peptide drug production, the ≥99% HPLC grade (Chem-Impex 04013) provides the purity baseline needed for regulatory starting material qualification [1]. When procuring Boc-D-Phe-OSu for this application, both enantiomeric identity (optical rotation) and chromatographic purity must be verified against vendor certificates of analysis to ensure batch-to-batch consistency in the final drug substance impurity profile .

Chiral Peptide Library Synthesis for Structure-Activity Relationship (SAR) Studies

In SAR campaigns exploring the effect of D- vs. L-amino acid substitution on peptide stability and receptor binding, Boc-D-Phe-OSu enables precise incorporation of D-phenylalanine at defined positions. The orthogonal Boc protection allows selective deprotection under acidic conditions without affecting Fmoc groups, making it suited for hybrid Boc/Fmoc strategies . Researchers should confirm optical rotation upon receipt to exclude enantiomeric cross-contamination, especially when the L-enantiomer (Boc-L-Phe-OSu, CAS 3674-06-4) is also used in the same laboratory [1].

Bioconjugation and Protein Engineering Requiring Pre-Activated D-Amino Acid Donors

Boc-D-Phe-OSu's NHS ester reacts rapidly with primary amines on proteins, peptides, or functionalized surfaces under mild aqueous/organic conditions (pH 7–8, 0–25°C), yielding stable amide conjugates . The water-soluble NHS by-product is easily removed by dialysis or gel filtration. The D-configuration of the phenylalanine residue confers resistance to proteolytic degradation in the resulting conjugate, extending its functional half-life in biological media [1]. This application leverages both the pre-activated carboxyl chemistry and the stereochemical stability of the D-amino acid building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-D-Phe-OSu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.